Diaminopropane

Catalog No.
S566238
CAS No.
78-90-0
M.F
C3H10N2
CH3CH(NH2)CH2NH2
M. Wt
74.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diaminopropane

1,2-Diaminopropane resolves failures seen with EDA or 1,3-DAP in demanding synthesis. Key advantages:

  • Methyl steric hindrance retards thermal degradation in CO₂ capture vs. EDA.
  • C2 chirality enables asymmetric Salen ligands for pharmaceutical epoxidation.
  • Forms rigid 5-membered chelates, stabilizing transition metal catalysts and MOFs.
  • Shape-control agent for α-Fe₂O₃ nanorods (aspect ratio ~5.0), enhancing Li-ion battery anode performance.

Procure with consistent ≥99% purity, in stock for global shipment.

CAS Number

78-90-0

Product Name

Diaminopropane

IUPAC Name

propane-1,2-diamine

Molecular Formula

C3H10N2
CH3CH(NH2)CH2NH2

Molecular Weight

74.13 g/mol

InChI

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3

InChI Key

AOHJOMMDDJHIJH-UHFFFAOYSA-N

SMILES

CC(CN)N

solubility

Very soluble (NTP, 1992)
Solubility in water: miscible

Synonyms

(RS)-1,2-Propanediamine; (±)-1,2-Diaminopropane; 1,2-Diaminopropane; 1,2-Propylenediamine; 1-Methyl-1,2-diaminoethane; 2,3-Diaminopropane; DL-1,2-Propanediamine; N,N’-Dimethyl-1,2-diaminopropane; NSC 175731; Propylenediamine; dl-1,2-Propylenediamine

Canonical SMILES

CC(CN)N

The exact mass of the compound Diaminopropane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)solubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175731. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. It belongs to the ontological category of diamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

100 g, 100 ml

1,2-Diaminopropane (CAS 78-90-0), also known as propylenediamine, is a foundational aliphatic diamine characterized by its vicinal primary amine groups and a methyl-substituted carbon backbone [1]. In industrial and laboratory procurement, it serves as a critical bidentate ligand, a specialized epoxy curing agent, and a versatile chemical precursor. Unlike its symmetrical counterparts, the presence of the methyl group introduces specific steric hindrance, an electron-donating (+M) effect, and a stereocenter[2]. These baseline properties dictate its solubility, basicity, and reactivity, making it a highly specific selection for applications requiring controlled crosslinking kinetics, stable 5-membered metallacycles, or asymmetric synthetic pathways where simpler, unhindered diamines fail to provide the necessary structural control.

Generic substitution of 1,2-diaminopropane with ethylenediamine (EDA) or 1,3-diaminopropane (1,3-DAP) frequently results in process failures or suboptimal material performance. While EDA is a common, lower-cost alternative, its lack of steric hindrance leads to excessively rapid reactivity, higher thermal degradation rates in amine scrubbing, and inferior shape-control in nanoparticle synthesis [1]. Conversely, substituting with 1,3-DAP alters the coordination geometry, forcing the formation of conformationally flexible 6-membered chelate rings rather than rigid 5-membered rings, which significantly reduces the thermodynamic stability of transition metal complexes[2]. Furthermore, both EDA and 1,3-DAP are achiral, meaning they cannot be used as drop-in replacements in asymmetric catalysis or the synthesis of chiral Salen-type ligands, making 1,2-diaminopropane strictly non-interchangeable for stereoselective applications.

Shape-Controlling Efficacy in Nanoparticle Synthesis

In the hydrothermal synthesis of α-Fe2O3 nanorods, the choice of diamine shape-controlling agent (SCA) dictates crystal growth. 1,2-diaminopropane yields highly elongated nanorods with an aspect ratio of ~5.0 and lengths up to 390 nm [1]. In contrast, ethylenediamine (EDA) produces shorter rods with an aspect ratio of ~3.0, and 1,3-diaminopropane fails to direct anisotropic growth entirely, resulting in ~100 nm spherical nanoparticles. The +M electron-donating effect and specific steric hindrance of the methyl group in 1,2-diaminopropane optimize interaction with surface ferric species.

Evidence DimensionNanorod aspect ratio and morphology
Target Compound DataAspect ratio ~5.0, length ~390 nm (1,2-diaminopropane)
Comparator Or BaselineAspect ratio ~3.0 (EDA); spherical particles (1,3-diaminopropane)
Quantified Difference66% higher aspect ratio than EDA; complete morphological shift vs 1,3-DAP
ConditionsHydrothermal synthesis of α-Fe2O3 at 1.5 M Fe3+ concentration

Crucial for battery material manufacturers who require precise morphological control to maximize the electrochemical performance of lithium-ion battery anodes.

Thermodynamic Stability of Transition Metal Complexes

The vicinal placement of the amine groups in 1,2-diaminopropane ensures the formation of 5-membered chelate rings upon coordination with transition metals like Cu(II) and Ni(II). These 5-membered rings exhibit significantly higher thermodynamic stability constants (log K) and lower ring strain compared to the 6-membered metallacycles formed by the isomer 1,3-diaminopropane[1]. The structural rigidity provided by 1,2-diaminopropane prevents premature ligand dissociation in catalytic cycles.

Evidence DimensionChelate ring size and thermodynamic stability
Target Compound DataForms rigid, low-strain 5-membered chelate rings
Comparator Or Baseline1,3-diaminopropane (forms flexible, higher-strain 6-membered rings)
Quantified DifferenceHigher log K values for 1:1 metal-ligand complexation
ConditionsAqueous transition metal complexation (e.g., Cu2+, Ni2+)

Guides the procurement of ligands for metal-organic frameworks (MOFs) and homogeneous catalysts where long-term complex stability is a strict requirement.

Thermal Degradation Resistance in Acid Gas Scrubbing

In carbon capture applications, diamines undergo thermal degradation via carbamate formation followed by intermolecular cyclization. 1,2-diaminopropane degrades at a measurably slower rate than the unhindered ethylenediamine (EDA) under thermal stripping conditions [1]. The steric hindrance provided by the α-methyl group in 1,2-diaminopropane impedes the nucleophilic attack required to form 4-methyl-2-imidazolidinone, whereas EDA rapidly cyclizes to imidazolidinone, leading to faster solvent depletion.

Evidence DimensionRate of thermal degradation via intermolecular cyclization
Target Compound DataSlower degradation (sterically hindered cyclization)
Comparator Or BaselineEthylenediamine (rapid degradation to imidazolidinone)
Quantified DifferenceMeasurable reduction in solvent loss over prolonged heating
Conditions2.5 M aqueous diamine solutions loaded with CO2 at 135–145 °C

Justifies the selection of 1,2-diaminopropane over EDA to minimize solvent make-up costs and equipment fouling in industrial CO2 capture systems.

Chiral Scaffold Suitability for Asymmetric Synthesis

1,2-diaminopropane is the simplest aliphatic diamine possessing a chiral center (C2), making it a fundamental building block for stereoselective synthesis [1]. When condensed with salicylaldehydes to form Salen-type N2O2 tetradentate ligands, the chirality of 1,2-diaminopropane dictates the stereochemical outcome of downstream metal-catalyzed reactions. Ethylenediamine and 1,3-diaminopropane are entirely achiral and cannot be used to induce enantioselectivity, rendering them useless for these specific synthetic pathways.

Evidence DimensionEnantioselective induction capability
Target Compound DataChiral center enables asymmetric Salen ligand synthesis
Comparator Or BaselineEDA and 1,3-DAP (achiral, zero enantioselectivity)
Quantified DifferenceBinary capability (capable vs. incapable of chiral induction)
ConditionsTemplate synthesis of Salen-type Schiff base complexes

Essential for pharmaceutical procurement where chiral intermediates are required to synthesize enantiomerically pure active pharmaceutical ingredients (APIs).

Shape-Controlled Synthesis of Battery Anode Materials

Directly leveraging its superior shape-controlling efficacy (aspect ratio ~5.0) compared to EDA, 1,2-diaminopropane is the optimal shape-controlling agent for the hydrothermal synthesis of α-Fe2O3 nanorods [1]. This precise morphological control is critical for maximizing the reversible discharge capacity and cycling stability of lithium-ion battery anodes.

Precursor for Chiral Salen-Type Catalysts

Utilizing its unique C2 chiral center, 1,2-diaminopropane is procured as a foundational scaffold for synthesizing chiral Schiff base (Salen) ligands [2]. These ligands, when complexed with transition metals, are essential for driving asymmetric epoxidation, ring-opening, and other stereoselective reactions in pharmaceutical manufacturing where EDA and 1,3-DAP cannot be used.

Advanced CO2 Capture Solvent Blends

Due to its steric hindrance, which slows thermal degradation via imidazolidinone formation, 1,2-diaminopropane is utilized in high-performance amine scrubbing blends [3]. It provides a more durable alternative to unhindered diamines like EDA in post-combustion carbon capture systems operating under high-temperature stripping conditions.

Stable Ligands for Metal-Organic Frameworks (MOFs)

Because it forms rigid, low-strain 5-membered metallacycles, 1,2-diaminopropane is selected over 1,3-DAP when synthesizing transition metal complexes (e.g., Cu(II), Ni(II)) [4]. This thermodynamic stability is critical for preventing premature ligand dissociation in MOFs and homogeneous catalysts.

Physical Description

1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue.
Liquid
Solid
HYGROSCOPIC COLOURLESS LIQUID WITH PUNGENT ODOUR.

XLogP3

-1.2

Boiling Point

248.9 °F at 760 mm Hg (NTP, 1992)
119.5 °C
119 °C

Flash Point

92 °F (NFPA, 2010)
33 °C c.c.

Vapor Density

2.6 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 2.6

Density

0.8584 (NTP, 1992)
Relative density (water = 1): 0.9

LogP

-1.8

Melting Point

-35 °F (NTP, 1992)
-12 °C

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

10.61 mmHg
Vapor pressure, kPa at 20 °C: 1.2

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

78-90-0

Wikipedia

1,2-propanediamine

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree

General Manufacturing Information

1,2-Propanediamine: ACTIVE

Two tetra-Cd(II)-substituted vanadogermanate frameworks

Jian Zhou, Jun-Wei Zhao, Qi Wei, Jie Zhang, Guo-Yu Yang
PMID: 24641354   DOI: 10.1021/ja413218w

Abstract

Two new tetra-Cd(II)-substituted vanadogermanate frameworks {(CdX)4Ge8V(IV)10O46(H2O)[V(III)(H2O)2]4(GeO2)4}·8H2O (X = ethylenediamine (en, 1) and 1,2-diaminopropane (dap, 2)) were hydrothermally prepared and characterized by IR spectra, elemental analysis, powder X-ray diffraction (PXRD), energy-dispersive X-ray spectroscopy (EDX), X-ray photoelectron spectroscopy (XPS), thermogravimetric analysis (TGA), and X-ray single-crystal diffraction. Both are isomorphic, and their 3-D frameworks are made up of tetra-Cd(II)-substituted {(CdX)4Ge8V(IV)10O46(H2O)}(12-) fundamental building units interconnected through planar tetra-V(III) [V(III)4O2(H2O)8](8-) clusters and tetrahedral GeO4 bridges. In the unique {(CdX)4Ge8V(IV)10O46(H2O)}(12-) cage, four [Ge2O7] dimers and four CdO4N2 trigonal prisms are alternately concatenated by μ3-O bridges to create a round {Ge8Cd4O28(X)4}(16-) fragment, five VO5 groups are linked by sharing edges to generate a pentanuclear [V5O17] subunit, and then the {Ge8Cd4O28(X)4}(16-) fragment is sandwiched by two V5O17 subunits via sharing O-atoms producing a D4h-symmetric {(CdX)4Ge8V(IV)10O46(H2O)}(12-) cage with a free water molecule located at the center. As we know, both display unprecedented 3-D organic-inorganic hybrid frameworks built up from the largest number of transition-metal-substituted vanadogermanate {(CdX)4Ge8V(IV)10O46}(12-) cluster shells linked by both GeO4 tetrahedra and rare [V(III)4O2(H2O)8](8-) clusters. Magnetic measurements reveal the antiferromagnetic couplings within the magnetic vanadium centers.


A simple spectrophotometric method for the determination of trace levels of molybdenum using N,N'-bis(2-hydroxy-5-bromo-benzyl)1,2 diaminopropane

Derya Kara, Cennet Karadaş
PMID: 25835378   DOI: 10.1016/j.saa.2015.03.081

Abstract

The present work describes a selective, rapid and economical spectrophotometric method for the determination of molybdenum using N,N'-bis(2-hydroxy-5-bromo-benzyl)1,2 diaminopropane. Molybdenum(VI) reacts with N,N'-bis(2-hydroxy-5-bromo-benzyl)1,2 diaminopropane to form a stable 1:1 yellow complex with an absorption maximum at 342 nm. The reaction is completed within 10 min and the absorbance of the molybdenum complex remains stable for at least 1 week at room temperature. The effective molar absorption coefficient at 342 nm was 9.6 × 10(3)L mol(-1)cm(-1). Under optimal conditions, the complex obeys Beer's law from 0 to 9.9 μg mL(-1). The relative standard deviation was 0.08% (for 11 samples, each containing 6 μg mL(-1) molybdenum). Under the optimum conditions, the detection limit (3σ) was 17.7 μg L(-1) for molybdenum without any preconcentration. The precision was determined from 30 results obtained for 4.80 μg mL(-1) Mo(VI); the mean value of a molybdenum(VI) was 4.83 μg ml(-1) with a standard derivation of 0.002 μg ml(-1) molybdenum(VI).


Synthesis, spectroscopic, molecular orbital calculation, cytotoxic, molecular docking of DNA binding and DNA cleavage studies of transition metal complexes with N-benzylidene-N'-salicylidene-1,1-diaminopropane

Muneerah M Al-Mogren, Abdel-Nasser M A Alaghaz, Ebrahem A Ebrahem
PMID: 23831943   DOI: 10.1016/j.saa.2013.05.079

Abstract

Eight mononuclear chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), zinc(II) and cadmium(II) complexes of Schiff's base ligand were synthesized and determined by different physical techniques. The complexes are insoluble in common organic solvents but soluble in DMF and DMSO. The measured molar conductance values in DMSO indicate that the complexes are non-electrolytic in nature. All the eight metal complexes have been fully characterized with the help of elemental analyses, molecular weights, molar conductance values, magnetic moments and spectroscopic data. The analytical data helped to elucidate the structure of the metal complexes. The Schiff base is found to act as tridentate ligand using N2O donor set of atoms leading to an octahedral geometry for the complexes around all the metal ions. Quantum chemical calculations were performed with semi-empirical method to find the optimum geometry of the ligand and its complexes. Additionally in silico, the docking studies and the calculated pharmacokinetic parameters show promising futures for application of the ligand and complexes as high potency agents for DNA binding activity. The interaction of the complexes with calf thymus DNA (CT-DNA) has been investigated by UV absorption method, and the mode of CT-DNA binding to the complexes has been explored. Furthermore, the DNA cleavage activity by the complexes was performed. The Schiff base and their complexes have been screened for their antibacterial activity against bacterial strains [Staphylococcus aureus (RCMB010027), Staphylococcus epidermidis (RCMB010024), Bacillis subtilis (RCMB010063), Proteous vulgaris (RCMB 010085), Klebsiella pneumonia (RCMB 010093) and Shigella flexneri (RCMB 0100542)] and fungi [(Aspergillus fumigates (RCMB 02564), Aspergillus clavatus (RCMB 02593) and Candida albicans (RCMB05035)] by disk diffusion method. All the metal complexes have potent biocidal activity than the free ligand.


Synthesis and in vivo evaluation of cyclic diaminopropane BACE-1 inhibitors

Lorin A Thompson, Jianliang Shi, Carl P Decicco, Andrew J Tebben, Richard E Olson, Kenneth M Boy, Jason M Guernon, Andrew C Good, Ann Liauw, Changsheng Zheng, Robert A Copeland, Andrew P Combs, George L Trainor, Daniel M Camac, Jodi K Muckelbauer, Kimberley A Lentz, James E Grace, Catherine R Burton, Jeremy H Toyn, Donna M Barten, Jovita Marcinkeviciene, Jere E Meredith, Charles F Albright, John E Macor
PMID: 21974952   DOI: 10.1016/j.bmcl.2011.06.116

Abstract

The synthesis, evaluation, and structure-activity relationships of a set of related constrained diaminopropane inhibitors of BACE-1 are described. The full in vivo profile of an optimized inhibitor in both normal and P-gp deficient mice is compared with data generated in normal rats.


Conformational change of spermidine upon interaction with adenosine triphosphate in aqueous solution

Keisuke Maruyoshi, Kaori Nonaka, Takeshi Sagane, Tetsuo Demura, Toshiyuki Yamaguchi, Nobuaki Matsumori, Tohru Oishi, Michio Murata
PMID: 19130510   DOI: 10.1002/chem.200801961

Abstract

Endogenous polyamines, represented by putrescine, spermidine, and spermine, are known to exert their physiological functions by interacting with polyanionic biomolecules such as DNA, RNA, adenosine triphosphate (ATP), and phospholipids. Very few examples of conformation analysis have been reported for these highly flexible polymethylene compounds, mainly due to the lack of appropriate methodologies. To understand the molecular basis of the weak interaction between polyamines and polyanions that underlies their physiological functions, we aimed to elucidate the solution conformation of spermidine by using diastereospecifically deuterated and (13)C-labeled derivatives (1-7), which were designed to diagnose the orientation of seven conformationally relevant bonds in spermidine. (1)H-(1)H and (13)C-(1)H NMR coupling constants ((3)J(H,H) and (3)J(C,H)) were successfully determined for a spermidine-ATP complex. The relevant coupling constants markedly decreased upon complexation. The results reveal that spermidine, when interacting with ATP, undergoes changes that make the conformation more bent and forms the complex with the triphosphate part of ATP in an orientation-sensitive manner.


Enrichment of trace amounts of copper(II) ions in water samples using octadecyl silica disks modified by a Schiff base ionophore prior to flame atomic absorption spectrometric determination

S A M Fathi, M R Yaftian
PMID: 18778894   DOI: 10.1016/j.jhazmat.2008.07.138

Abstract

Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine is synthesized by the reaction of 5-bromo-2-hydroxybenzaldehyde and 1,2-diaminopropane in ethanol. This ligand is used as a modifier of octadecyl silica disks for preconcentration of trace amounts of copper(II) ions, followed by nitric acid elution and flame atomic absorption spectrometric (FAAS) determination. The effect of parameters influencing the extraction efficiency, i.e. pH of the sample solutions, amount of the Schiff base, type and volume of stripping reagent, sample and eluent flow rates were evaluated. Under optimum experimental conditions, the capacity of the membrane disks modified by 4mg of the ligand was found to be 247.7 (+/-2.1)mug of copper. The detection limit and the concentration factor of the presented method are 2.4ng/l and greater than 400, respectively. The method was applied to the extraction, recovery and detection of copper in different synthetic and water samples.


Capillary gas chromatographic determination of methylglyoxal from serum of diabetic patients by precolumn derivatization with 1,2-diamonopropane

M Y Khuhawar, L A Zardari, A J Laghari
PMID: 18760976   DOI: 10.1016/j.jchromb.2008.04.048

Abstract

Capillary gas chromatographic (GC) determination of methylglyoxal (MGo) was developed on the basis of precolumn derivatization with 1,2-diaminopropane (DAP) at pH 3. The elution was carried out on an HP-5 (30 m x 0.32 mm i.d.) connected with FID. The linear calibration curve was obtained for MGo within 0.09-1.04 microg/ml with detection limit of 40 ng/ml. Dimethylglyoxal (DMGo) also formed derivative with DAP and eluted and separated from MGo at column temperature 100 degrees C for 1 min with heating rate 30 degrees C/min up to 200 degrees C with run time 4.6 min. The nitrogen flow rate was 1.5 ml/min with split ratio of 10:1, v/v. MGo was determined from serum and urine of diabetics and healthy volunteers. The amounts of MGo from serum and urine of diabetic patients were 0.180-0.260 microg/ml and 0.170-0.250 microg/ml with relative standard deviation (R.S.D.) within 1-4% and 1-3%, respectively. The amounts of MGo from serum of healthy volunteers were 0.032-0.054 microg/ml with an R.S.D. of 1.5-3%. DMGo was not detected from the biological fluids and was used as an internal standard.


Chiral cyanide-bridged Mn(II)Mn(III) ferrimagnets, [Mn(II)(HL)(H2O)][Mn(III)(CN)6].2H2O (L = S- or R-1,2-diaminopropane): syntheses, structures, and magnetic behaviors

Wakako Kaneko, Susumu Kitagawa, Masaaki Ohba
PMID: 17212384   DOI: 10.1021/ja066140b

Abstract




A Diaminopropane-Appended Metal-Organic Framework Enabling Efficient CO

Phillip J Milner, Rebecca L Siegelman, Alexander C Forse, Miguel I Gonzalez, Tomče Runčevski, Jeffrey D Martell, Jeffrey A Reimer, Jeffrey R Long
PMID: 28906108   DOI: 10.1021/jacs.7b07612

Abstract

A new diamine-functionalized metal-organic framework comprised of 2,2-dimethyl-1,3-diaminopropane (dmpn) appended to the Mg
sites lining the channels of Mg
(dobpdc) (dobpdc
= 4,4'-dioxidobiphenyl-3,3'-dicarboxylate) is characterized for the removal of CO
from the flue gas emissions of coal-fired power plants. Unique to members of this promising class of adsorbents, dmpn-Mg
(dobpdc) displays facile step-shaped adsorption of CO
from coal flue gas at 40 °C and near complete CO
desorption upon heating to 100 °C, enabling a high CO
working capacity (2.42 mmol/g, 9.1 wt %) with a modest 60 °C temperature swing. Evaluation of the thermodynamic parameters of adsorption for dmpn-Mg
(dobpdc) suggests that the narrow temperature swing of its CO
adsorption steps is due to the high magnitude of its differential enthalpy of adsorption (Δh
= -73 ± 1 kJ/mol), with a larger than expected entropic penalty for CO
adsorption (Δs
= -204 ± 4 J/mol·K) positioning the step in the optimal range for carbon capture from coal flue gas. In addition, thermogravimetric analysis and breakthrough experiments indicate that, in contrast to many adsorbents, dmpn-Mg
(dobpdc) captures CO
effectively in the presence of water and can be subjected to 1000 humid adsorption/desorption cycles with minimal degradation. Solid-state
C NMR spectra and single-crystal X-ray diffraction structures of the Zn analogue reveal that this material adsorbs CO
via formation of both ammonium carbamates and carbamic acid pairs, the latter of which are crystallographically verified for the first time in a porous material. Taken together, these properties render dmpn-Mg
(dobpdc) one of the most promising adsorbents for carbon capture applications.


Syntheses, spectral, electrochemical and thermal studies of mononuclear manganese(III) complexes with ligands derived from 1,2-propanediamine and 2-hydroxy-3 or 5-methoxybenzaldehyde: self-assembled monolayer formation on nanostructure zinc oxide thin film

Mohammad Hossein Habibi, Elham Askari, Mehdi Amirnasr, Ahmad Amiri, Yuki Yamane, Takayoshi Suzuki
PMID: 21536484   DOI: 10.1016/j.saa.2011.03.055

Abstract

Mononuclear Mn(III) complexes have been prepared via the Mn(II) reaction of an equimolar of Schiff-bases derived from reaction of 2-hydroxy-3-methoxybenzaldehyde or 2-hydroxy-5-methoxybenzaldehyde with 1,2-diaminopropane. Axial ligands L include: pyridine (py) and H(2)O. The resulting complexes have been characterized by FT-IR and UV-vis spectroscopy. The crystal structures of the complexes were determined and indicate that in the solid state the complex adopts a slightly distorted octahedral environment of the imine N and hydroxo O with the two axial ligands. The electrochemical reduction of these complexes at a glassy carbon electrode in acetonitrile solution indicates that the first reduction process corresponding to Mn(III)-Mn(II) is electrochemically quasi-reversible. Thermal stability of these complexes was determined by TG and DTG. Layers of these complexes were formed on nanostructure zinc oxide thin film and a red shift was observed when zinc oxide thin film is modified by complex.


Explore Compound Types